(1Z,3Z)-1,3-Bis(((R)-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
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Overview
Description
(1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound characterized by its unique structure, which includes two oxazoline rings attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. One common method starts with the preparation of the oxazoline rings, which are synthesized from amino alcohols and carboxylic acids through cyclization reactions. The isoindoline core is then functionalized with aldehyde groups, which react with the oxazoline rings in a condensation reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In organic chemistry, (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and development.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as strength, flexibility, or thermal stability.
Mechanism of Action
The mechanism by which (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3Z)-1,3-Bis((®-4-methyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- (1Z,3Z)-1,3-Bis((®-4-ethyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Uniqueness
Compared to similar compounds, (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline stands out due to its specific structural features, such as the benzyl groups attached to the oxazoline rings. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for various applications.
This detailed overview provides a comprehensive understanding of (1Z,3Z)-1,3-Bis((®-4-benzyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline, highlighting its synthesis, chemical behavior, applications, and unique properties
Properties
IUPAC Name |
(4R)-4-benzyl-2-[(Z)-[(3Z)-3-[[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2/c1-3-9-21(10-4-1)15-23-19-34-29(31-23)17-27-25-13-7-8-14-26(25)28(33-27)18-30-32-24(20-35-30)16-22-11-5-2-6-12-22/h1-14,17-18,23-24,33H,15-16,19-20H2/b27-17-,28-18-/t23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVUVRRDXNHUAM-JSRDIQOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)CC5=CC=CC=C5)N2)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(=N[C@@H]1CC2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)CC5=CC=CC=C5)/C6=CC=CC=C36 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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